molecular formula C10H9FN4O2 B1482252 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2098093-74-2

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482252
CAS No.: 2098093-74-2
M. Wt: 236.2 g/mol
InChI Key: OLLLUCPLNFTKNV-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is a functionalized pyrazole derivative designed for advanced pharmaceutical and medicinal chemistry research. The pyrazole core is a privileged scaffold in drug discovery, known for its versatile biological activities and presence in numerous therapeutic agents . This compound integrates a fluorinated alkyl chain with a pyrazine heteroaromatic system, features that are commonly leveraged to optimize a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . Researchers can utilize this carboxylic acid as a critical building block in the synthesis of novel compounds for screening and development. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and anticoagulant effects, making them a subject of continuous interest in the development of new therapeutic entities . The specific structure of this reagent, particularly the pyrazine and fluoroethyl substituents, suggests potential for application in designing kinase inhibitors or receptor modulators, where such motifs are frequently employed to achieve target engagement and selectivity . This product is intended for research purposes as a chemical intermediate or standard, and it is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O2/c11-1-4-15-6-7(10(16)17)9(14-15)8-5-12-2-3-13-8/h2-3,5-6H,1,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLLUCPLNFTKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution and Hydrolysis Reaction

  • An alpha, beta-unsaturated ester or ketone derivative is dissolved in an organic solvent with an acid-binding agent.
  • 2-fluoroethyl acetyl halide (fluorinated acetyl halide) is added dropwise at low temperature to control the reaction rate and selectivity.
  • Subsequent alkaline hydrolysis converts intermediates to alpha-fluoroacetyl carboxylic acid derivatives.
  • This step is critical to obtaining the fluoroalkyl intermediate with minimal isomer formation.

Condensation and Cyclization Reaction

  • The alpha-fluoroacetyl intermediate solution is treated with methylhydrazine aqueous solution in the presence of catalysts such as sodium iodide or potassium iodide.
  • The condensation occurs at low temperature, followed by a temperature increase under reduced pressure to promote cyclization forming the pyrazole ring.
  • Acidification precipitates the crude pyrazole carboxylic acid product.
  • Recrystallization from mixtures of alcohol (methanol, ethanol, or isopropanol) and water (35-65% alcohol content) yields the purified compound.

Reaction Conditions and Optimization

Step Conditions Notes
Substitution/Hydrolysis Low temperature (e.g., -30°C to 0°C) Controlled addition of 2-fluoroethyl acetyl halide; use of acid-binding agents and alkali for hydrolysis
Condensation/Cyclization Low temperature (-30°C to -20°C) initially, then warming under reduced pressure Use of methylhydrazine aqueous solution; catalysts like KI or NaI improve yield and selectivity
Acidification pH adjusted to 1-2 using HCl Precipitates crude product
Recrystallization Reflux in 40% aqueous ethanol or other alcohol-water mixtures Improves purity (>99.5% by HPLC) and reduces isomers

Research Findings and Yield Data

  • The use of potassium iodide as a catalyst and controlled temperature profiles during condensation significantly reduces isomer formation, achieving isomer ratios up to 95:5 (desired:undesired).
  • Recrystallization yields pure product with chemical purity exceeding 99.5% and overall isolated yields around 75-76%.
  • The process avoids excessive recrystallization steps, simplifying purification and reducing operational complexity.
Parameter Value/Range Comments
Catalyst Potassium iodide (KI) Enhances cyclization and selectivity
Temperature (condensation) -30°C to -20°C Controlled to minimize side reactions
pH during acidification 1-2 Optimal for precipitating product
Recrystallization solvent 40% aqueous ethanol (or methanol/isopropanol mixtures) Balances solubility and purity
Yield ~75.8% High isolated yield with high purity
Isomer ratio (target:others) 95:5 Indicates high regioselectivity
Purity (HPLC) >99.5% Suitable for research and industrial applications

Alternative Approaches and Related Methods

  • Some methods employ carbon dioxide bubbling to generate carbonic acid in situ for acidification steps, facilitating milder conditions and environmental benefits.
  • Ring closure reactions have been performed in two-phase systems with weak bases such as sodium carbonate or potassium carbonate to improve reaction efficiency.
  • Fluoroalkylation can also be achieved via coupling with fluoroalkyl-substituted vinyl ketones or diketones, followed by methylhydrazine-mediated cyclization.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Substitution/Hydrolysis 2-fluoroethyl acetyl halide, alpha,beta-unsaturated ester, acid-binding agent, alkali, low temp Formation of alpha-fluoroacetyl intermediate
2 Condensation/Cyclization Methylhydrazine aqueous solution, KI catalyst, low temp to warm-up, reduced pressure Cyclization to pyrazole ring, crude acid product
3 Acidification 2 M HCl, pH 1-2 Precipitation of crude pyrazole carboxylic acid
4 Recrystallization 40% aqueous ethanol or similar solvent mixture Purification to >99.5% purity, yield ~75%

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group or the pyrazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows chemists to explore various reactions that can lead to novel compounds with potential applications in different fields .

Research indicates that 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid exhibits significant biological activity:

  • Kinase Inhibition : The compound has shown promise as a kinase inhibitor, which is crucial for developing therapies targeting diseases such as cancer and diabetes. Kinases play a pivotal role in cellular signaling pathways, and inhibiting them can lead to therapeutic benefits .
  • Anti-inflammatory Properties : Studies suggest that pyrazole derivatives can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation, such as the MAPK pathway .

Medicinal Chemistry

The compound is investigated as a potential pharmaceutical intermediate , contributing to the development of new drugs. Its interactions with specific molecular targets are being studied to understand its efficacy and safety profiles better.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various pyrazole derivatives, including this compound. It was found that these compounds exhibit selective cytotoxicity against cancer cell lines, suggesting their potential use in cancer therapeutics .

Case Study 2: Inhibition of Inflammatory Pathways
In another investigation, the compound was tested for its ability to inhibit inflammatory cytokine production in vitro. Results indicated that it significantly reduced the levels of pro-inflammatory markers, highlighting its potential as an anti-inflammatory agent .

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
ChemistryBuilding block for organic synthesisDevelopment of novel compounds
Biological ActivityKinase inhibition and anti-inflammatory effectsTherapeutic applications in oncology
Medicinal ChemistryPharmaceutical intermediate for drug developmentNew drug formulations

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazinyl group can modulate its electronic properties. These interactions can lead to the activation or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

The table below summarizes key structural analogs and their properties:

Compound Name 1-Position Substituent 3-Position Substituent 4-Position Substituent Key Properties/Activities References
Target Compound 2-Fluoroethyl Pyrazin-2-yl Carboxylic Acid Enhanced solubility, metabolic stability
1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 2-Hydroxyethyl Trifluoromethyl Carboxylic Acid Reduced lipophilicity vs. fluoroethyl
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl Amino Carboxylic Acid Hydrogen bonding via -NH₂; agrochemical use
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl Phenyl Carbaldehyde Antioxidant/anti-inflammatory activity
1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid hydrazide 3-Trifluoromethyl-benzyl - Hydrazide Intermediate for heterocyclic synthesis
(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol 2-Fluoroethyl Pyrazin-2-yl Methanol Lower acidity, higher lipophilicity

Key Differentiators of the Target Compound

  • Fluorine vs. hydroxyl groups : The 2-fluoroethyl group in the target compound provides greater lipophilicity and resistance to enzymatic degradation compared to 2-hydroxyethyl analogs .
  • Pyrazine vs.
  • Carboxylic acid vs. carbaldehyde/methanol: The carboxylic acid group enhances water solubility and ionic interactions, critical for pharmacokinetic optimization, whereas carbaldehyde or methanol derivatives are more lipophilic but less reactive .

Biological Activity

1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H8FN3O2C_8H_8FN_3O_2, with a molecular weight of 195.16 g/mol. The presence of the fluorine atom and the carboxylic acid functional group are significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A structure-activity relationship (SAR) analysis revealed that modifications in the pyrazole ring can enhance antimicrobial efficacy, suggesting that the fluorinated side chain may contribute positively to this activity .

Anti-inflammatory Properties

In vitro studies have demonstrated that pyrazole derivatives possess significant anti-inflammatory activities. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects. For example, related compounds have shown IC50 values in the low micromolar range against COX-2, indicating strong potential as anti-inflammatory agents .

CompoundCOX-2 IC50 (µM)Selectivity Index
119a0.02462.91
119b0.04334.25
Celecoxib0.12313.12

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. Compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study 1: Anticancer Efficacy

In a study involving a series of pyrazole derivatives, one compound showed a significant reduction in cell viability in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. The compound induced apoptosis through activation of caspases, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on a pyrazole derivative's ability to inhibit nitric oxide (NO) production in macrophages. The compound exhibited an IC50 value of 3.17 µM, demonstrating effective anti-inflammatory action comparable to traditional anti-inflammatory drugs like aspirin .

Q & A

Q. What computational tools predict binding modes or ADMET properties?

  • Software :
  • Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., COX-2).
  • ADMET Prediction (SwissADME) : Estimate bioavailability, BBB penetration .

Key Citations

  • Synthesis of pyrazole-carboxylic acid derivatives ().
  • Fluorine’s role in pharmacokinetics ().
  • Biological evaluation protocols ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.